molecular formula C27H23N3O4S B13372963 ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B13372963
M. Wt: 485.6 g/mol
InChI Key: KCOQCNNBFLBVKM-QNGOZBTKSA-N
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Description

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-1-naphthaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the corresponding pyridinylmethylene intermediate. This intermediate is then reacted with a thiazolopyrimidine precursor under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with indole moieties that exhibit similar biological activities.

    Pyridine Derivatives: Compounds containing pyridine rings with diverse chemical properties.

Uniqueness

Ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O4S/c1-4-34-26(32)22-16(2)29-27-30(25(31)21(35-27)15-17-11-13-28-14-12-17)24(22)23-19-8-6-5-7-18(19)9-10-20(23)33-3/h5-15,24H,4H2,1-3H3/b21-15-

InChI Key

KCOQCNNBFLBVKM-QNGOZBTKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C/C5=CC=NC=C5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=NC=C5)S2)C

Origin of Product

United States

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